Tenellic acid A methyl ester

Description

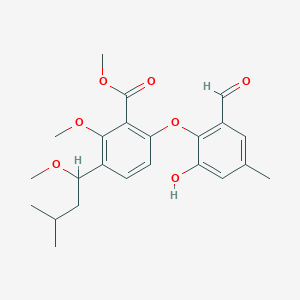

Tenellic acid A methyl ester is a diphenyl ether derivative isolated from marine-derived fungi, particularly Talaromyces sp. and related species. It has garnered significant attention due to its potent anticancer activity. Studies reveal that this compound exhibits cytotoxicity against multiple human cancer cell lines, including HepG2 (hepatocellular carcinoma), Hep3B (hepatocellular carcinoma), MCF-7/ADR (multidrug-resistant breast adenocarcinoma), PC-3 (prostate cancer), and HCT-116 (colorectal carcinoma), with IC50 values ranging from 4.3 to 9.8 µM . Its methyl ester moiety is hypothesized to enhance cellular permeability, contributing to its bioactivity .

Properties

Molecular Formula |

C23H28O7 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

methyl 6-(2-formyl-6-hydroxy-4-methylphenoxy)-2-methoxy-3-(1-methoxy-3-methylbutyl)benzoate |

InChI |

InChI=1S/C23H28O7/c1-13(2)9-19(27-4)16-7-8-18(20(22(16)28-5)23(26)29-6)30-21-15(12-24)10-14(3)11-17(21)25/h7-8,10-13,19,25H,9H2,1-6H3 |

InChI Key |

TYXLCESJSOTYSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)OC2=C(C(=C(C=C2)C(CC(C)C)OC)OC)C(=O)OC)C=O |

Synonyms |

tenellic acid A methyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Similarities :

- This compound shares a diphenyl ether core with analogs like talaromycins (316–318) and phomaethers (319–321). Substituent groups (e.g., methyl esters, hydroxylations) dictate target specificity .

- Unlike tenellic acid B (a dimethyl acetal derivative) and tenellic acid C (lacking esterification), the methyl ester in tenellic acid A enhances its cytotoxicity .

Bioactivity Divergence :

- Anticancer Potency : this compound outperforms bis-dechlorogeodin (324) in activity against HepG2 (IC50 = 4.3 µM vs. 10.69 µM) .

- Antimicrobial Spectrum : Phomaethers (319–321) show broader antibacterial activity compared to sulochrin (323), which is selective for marine pathogens .

- Enzyme Inhibition : Eurothiocin A (312) targets α-glucosidase, a mechanism absent in this compound, underscoring functional diversity within diphenyl ethers .

Ecological Niche Influence :

- Compounds from Talaromyces spp. (e.g., this compound, talaromycins) frequently exhibit cytotoxicity, while Eurotium spp. metabolites (e.g., eurothiocins) prioritize enzyme inhibition .

Q & A

Q. What methodologies are employed to isolate Tenellic Acid A Methyl Ester (TA-AME) from marine-derived fungi?

TA-AME is typically isolated using bioassay-guided fractionation. Marine fungi (e.g., Talaromyces spp.) are cultured, and crude extracts are partitioned via liquid-liquid extraction (e.g., ethyl acetate). Further purification employs chromatographic techniques like silica gel column chromatography, HPLC, or preparative TLC. Bioactivity tracking (e.g., cytotoxicity assays) ensures target compound isolation .

Q. How is the structural elucidation of TA-AME validated in research?

Structural confirmation requires 1D/2D NMR (e.g., H, C, COSY, HMBC) to assign stereochemistry and connectivity, complemented by HRMS for molecular formula determination. Optical rotation data and comparisons with literature values (e.g., tenellic acid C derivatives) are critical for verifying purity and identity .

Q. What standardized bioassays are used to evaluate TA-AME's cytotoxicity?

Cytotoxicity is assessed using MTT or SRB assays against human cancer cell lines (e.g., HepG2, MCF-7/ADR, HCT-116). Dose-response curves (IC values) are generated, with positive controls (e.g., doxorubicin) and triplicate experiments to ensure reproducibility. Activity thresholds (e.g., IC < 10 μM) define significance .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of TA-AME analogs for structure-activity relationship (SAR) studies?

Chemical modification strategies include esterification/transesterification of tenellic acid precursors (e.g., BF-methanol catalysis for methyl esterification). Reaction parameters (temperature, catalyst concentration) are optimized via DOE (Design of Experiments). Purity is validated via GC-MS or LC-HRMS, referencing FAME analytical protocols .

Q. What computational tools are integrated with experimental data to predict TA-AME's biological targets?

Molecular docking (AutoDock, Schrödinger) and pharmacophore modeling correlate TA-AME's structural features (e.g., ester groups, hydrophobic regions) with known targets (e.g., tubulin, topoisomerases). In vitro validation involves competitive binding assays or enzyme inhibition studies .

Q. How should researchers address contradictions in TA-AME's reported bioactivity across studies?

Contradictions may arise from:

- Cell line variability : Genetic drift or culture conditions (e.g., hypoxia) alter sensitivity.

- Compound stability : Degradation during storage (validate via stability studies using HPLC).

- Assay interference : Test for false positives (e.g., ROS generation) using scavengers like NAC. Meta-analyses of raw data (e.g., EC ranges) and standardized reporting (MIAME guidelines) improve comparability .

Methodological Considerations

- Analytical Validation :

GC-MS or LC-MS quantification of TA-AME requires FAME-specific protocols (e.g., cyanosilicone columns for polar derivatives, internal standards like methyl heptadecanoate) . - Data Reproducibility :

Include negative controls (solvent-only), biological replicates (n ≥ 3), and statistical validation (ANOVA with post-hoc tests) . - Ethical Compliance :

Adhere to OECD guidelines for cytotoxicity testing (e.g., cell line authentication, mycoplasma screening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.